molecular formula C10H13NO4 B12353358 ethyl 4-ethoxy-2-oxo-3H-pyridine-3-carboxylate

ethyl 4-ethoxy-2-oxo-3H-pyridine-3-carboxylate

Cat. No.: B12353358
M. Wt: 211.21 g/mol
InChI Key: JITJELWRVBOVJE-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-2-oxo-3H-pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its pyridine ring, which is substituted with ethoxy and oxo groups, making it a versatile molecule in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-ethoxy-2-oxo-3H-pyridine-3-carboxylate typically involves the reaction of ethyl nicotinate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-2-oxo-3H-pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 4-ethoxy-2-oxo-3H-pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-2-oxo-3H-pyridine-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-3-piperidinecarboxylate: Similar in structure but with a piperidine ring instead of a pyridine ring.

    Ethyl 2-oxo-4-phenylbutanoate: Contains a phenyl group and a butanoate moiety.

    Ethyl 4-hydroxy-2-oxo-3H-pyridine-3-carboxylate: Similar but with a hydroxy group instead of an ethoxy group.

Uniqueness

Ethyl 4-ethoxy-2-oxo-3H-pyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ethoxy and oxo groups make it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

ethyl 4-ethoxy-2-oxo-3H-pyridine-3-carboxylate

InChI

InChI=1S/C10H13NO4/c1-3-14-7-5-6-11-9(12)8(7)10(13)15-4-2/h5-6,8H,3-4H2,1-2H3

InChI Key

JITJELWRVBOVJE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=NC(=O)C1C(=O)OCC

Origin of Product

United States

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